molecular formula C10H8N4 B11766780 1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene CAS No. 881-64-1

1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene

Cat. No.: B11766780
CAS No.: 881-64-1
M. Wt: 184.20 g/mol
InChI Key: FOYHPARJNQELAD-UHFFFAOYSA-N
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Description

1,2,8,9-tetrazatricyclo[84003,8]tetradeca-2,4,6,9,11,13-hexaene is a complex organic compound characterized by its unique tricyclic structure

Chemical Reactions Analysis

1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene undergoes various chemical reactions, including:

Scientific Research Applications

1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

Mechanism of Action

The mechanism of action of 1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

CAS No.

881-64-1

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C10H8N4/c1-3-7-13-9(5-1)11-14-8-4-2-6-10(14)12-13/h1-8H

InChI Key

FOYHPARJNQELAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN3C=CC=CC3=NN2C=C1

Origin of Product

United States

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